Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that features a combination of imidazole, morpholine, and pyridopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the pyridopyrimidine core. The morpholine and methoxyethylamine groups are then added through nucleophilic substitution reactions. The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and methoxyethylamine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of nitro groups results in the formation of amines.
Scientific Research Applications
Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: It has potential therapeutic applications, particularly as an anti-cancer and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridopyrimidine core can interact with nucleic acids and proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with similar reactivity.
Morpholine: A common heterocyclic compound used in organic synthesis.
Pyridopyrimidine: A core structure found in many biologically active molecules.
Uniqueness
Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its combination of multiple functional groups and heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure
The compound has a unique molecular structure characterized by multiple functional groups, including an imidazole ring, a morpholine moiety, and a pyrimidine core. Its molecular formula is C19H24N6O3, and it has a molecular weight of approximately 372.44 g/mol.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity.
- Mechanism of Action : The compound appears to inhibit specific kinases involved in cancer cell proliferation. For instance, it has been shown to target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth in various cancers .
- In Vitro Studies : In vitro assays demonstrated that the compound effectively reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutics .
- In Vivo Studies : Animal models treated with this compound showed significant tumor regression and improved survival rates compared to control groups. These findings suggest its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains.
- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The antimicrobial action is believed to stem from its ability to disrupt bacterial cell membranes and inhibit protein synthesis .
Cytoprotective Effects
Research indicates that this compound may possess cytoprotective properties, particularly in gastric mucosal cells.
- Protective Mechanism : It enhances the production of mucin and stimulates the secretion of protective factors in gastric epithelial cells, which may help prevent ulcer formation .
- Case Studies : Clinical observations have noted reduced incidence rates of gastric ulcers in patients administered this compound as part of a treatment regimen .
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Antimicrobial | Effective against various bacteria | |
Cytoprotective | Enhanced mucin production |
IC50 Values in Cancer Cell Lines
Properties
Molecular Formula |
C19H23N7O4 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl 2-imidazol-1-yl-8-(2-methoxyethylamino)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H23N7O4/c1-28-8-4-21-13-11-14(18(27)29-2)22-16-15(13)23-19(26-5-3-20-12-26)24-17(16)25-6-9-30-10-7-25/h3,5,11-12H,4,6-10H2,1-2H3,(H,21,22) |
InChI Key |
VICWODNAIYPYMO-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=CC(=NC2=C1N=C(N=C2N3CCOCC3)N4C=CN=C4)C(=O)OC |
Origin of Product |
United States |
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